2-(Dimethylamino)-5-hydroxynaphthalene-1,4-dione
Description
Properties
CAS No. |
18512-17-9 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-(dimethylamino)-5-hydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H11NO3/c1-13(2)8-6-10(15)11-7(12(8)16)4-3-5-9(11)14/h3-6,14H,1-2H3 |
InChI Key |
XJRCOSNBWVFEFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=O)C2=C(C1=O)C=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-5-hydroxynaphthalene-1,4-dione typically involves the introduction of the dimethylamino group and the hydroxyl group onto the naphthalene ring. One common method is the reaction of 2-amino-5-hydroxynaphthalene-1,4-dione with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and advanced catalytic systems to enhance the yield and purity of the compound. The reaction conditions are optimized to minimize by-products and ensure a high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-5-hydroxynaphthalene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
2-(Dimethylamino)-5-hydroxynaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-5-hydroxynaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Features and Physical Properties of Selected Naphthoquinone Derivatives
Key Observations:
Substituent Effects on Solubility: The dimethylamino group in this compound improves water solubility compared to alkylated analogs (e.g., 2-heptyl derivatives) . Halogenated derivatives (e.g., 3c, 3d) exhibit lower solubility due to hydrophobic Cl/F substituents .
Synthetic Yields :
- Alkylamine derivatives (e.g., 3f, 89.6% yield) show higher yields than aromatic amines (e.g., 4e, 54.9%), likely due to steric or electronic factors .
Biological Activity: Compound 7 () demonstrates potent anti-H. pylori activity, attributed to the electron-rich 3,4,5-trimethoxyphenylamino group, which may enhance membrane penetration . Thioether derivatives (e.g., 6b) could exhibit unique redox behaviors due to sulfur’s nucleophilicity .
Electronic and Functional Comparisons
- Dimethylamino vs. Alkyl/Aryl Substituents: The -N(CH₃)₂ group in the target compound donates electrons via resonance, stabilizing the quinone ring and increasing reactivity in redox reactions. In contrast, alkyl chains (e.g., heptyl in 3ad) enhance lipophilicity, favoring membrane interactions .
- Halogen vs. This may diminish pro-oxidant activity but improve stability .
Spectral and Analytical Data
- IR and NMR Trends: The hydroxyl group at position 5 in all compounds shows a broad IR peak ~3200 cm⁻¹. Dimethylamino derivatives exhibit characteristic ¹H NMR signals at δ 2.8–3.2 ppm for -N(CH₃)₂, distinct from aryl protons in trimethoxyphenylamino analogs (δ 6.5–7.5 ppm) .
Biological Activity
2-(Dimethylamino)-5-hydroxynaphthalene-1,4-dione, also known as DMNH, is a naphthoquinone derivative that has garnered attention for its diverse biological activities. This compound is structurally characterized by a dimethylamino group and a hydroxyl group on the naphthalene ring, which contribute to its reactivity and potential therapeutic applications. The following sections will explore the biological activity of DMNH, including its cytotoxic effects, mechanisms of action, and potential applications in medicine.
The chemical structure of DMNH can be described as follows:
| Property | Value |
|---|---|
| CAS Number | 18512-17-9 |
| Molecular Formula | C12H13N1O2 |
| Molecular Weight | 201.24 g/mol |
| IUPAC Name | This compound |
Cytotoxicity
Several studies have investigated the cytotoxic effects of DMNH on various cancer cell lines. For instance, a study assessing the cytotoxicity of naphthoquinone derivatives found that DMNH exhibited significant growth inhibition against HeLa cells at concentrations as low as 10 µM. The mechanism of action was linked to apoptosis induction, characterized by increased early and late apoptotic cell populations when treated with DMNH compared to untreated controls .
The biological activity of DMNH is largely attributed to its ability to generate reactive oxygen species (ROS) upon reduction. This ROS generation leads to oxidative stress within cells, triggering apoptotic pathways. Specifically, DMNH has been shown to interact with cellular components such as proteins and lipids, leading to cellular damage and death .
In addition to apoptosis, DMNH has been reported to inhibit certain enzymes involved in cancer progression. For example, it has been identified as an inhibitor of protein disulfide isomerase (PDI), an enzyme implicated in tumor cell proliferation and survival .
Study 1: Anticancer Activity
In a recent study, DMNH was evaluated alongside other naphthoquinone derivatives for their anticancer properties. The results indicated that DMNH significantly reduced cell viability in both HeLa and SK-MEL-28 melanoma cells. The IC50 values were determined to be approximately 15 µM for HeLa cells and 20 µM for SK-MEL-28 cells, demonstrating its potential as a chemotherapeutic agent .
Study 2: Inhibition of Protein Disulfide Isomerase
Another study focused on the inhibitory effects of DMNH on PDI activity in human platelets. The results showed that DMNH effectively inhibited PDI with an IC50 value comparable to standard inhibitors. This inhibition suggests that DMNH may play a role in modulating thrombus formation and cancer metastasis through its action on PDI .
Comparative Analysis with Other Naphthoquinones
To better understand the unique properties of DMNH, a comparative analysis with other naphthoquinones was conducted:
| Compound | IC50 (HeLa Cells) | Mechanism of Action |
|---|---|---|
| DMNH | 15 µM | Induces apoptosis via ROS |
| 5-Acetoxy-1,4-naphthoquinone | 20 µM | Apoptosis induction |
| 2-Butanoyloxy-1,4-naphthoquinone | 25 µM | Apoptosis induction |
This table illustrates that while all compounds exhibit cytotoxic properties, DMNH shows potent activity at lower concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
